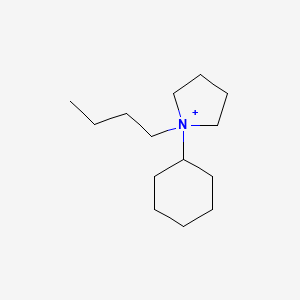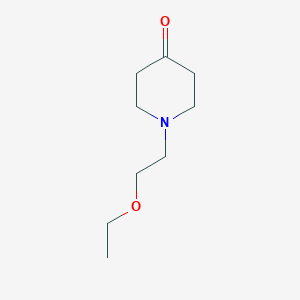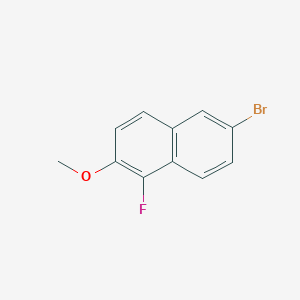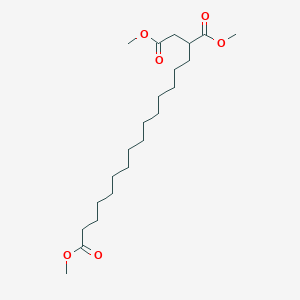
1-Butyl-1-cyclohexylpyrrolidin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-1-cyclohexylpyrrolidin-1-ium is a quaternary ammonium compound characterized by a pyrrolidine ring substituted with butyl and cyclohexyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-1-cyclohexylpyrrolidin-1-ium typically involves the quaternization of pyrrolidine with butyl and cyclohexyl halides. The reaction is carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification process may include crystallization or distillation techniques to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
1-Butyl-1-cyclohexylpyrrolidin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of new quaternary ammonium compounds with different substituents.
Wissenschaftliche Forschungsanwendungen
1-Butyl-1-cyclohexylpyrrolidin-1-ium has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the formulation of ionic liquids for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Butyl-1-cyclohexylpyrrolidin-1-ium involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also binds to specific protein targets, inhibiting their function and leading to antimicrobial effects. The exact molecular pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butyl-1-cyclooctylpyrrolidinium: Similar structure but with a cyclooctyl group instead of cyclohexyl.
1-Butyl-1-cyclopentylpyrrolidinium: Contains a cyclopentyl group instead of cyclohexyl.
1-Butyl-1-phenylpyrrolidinium: Substituted with a phenyl group instead of cyclohexyl.
Uniqueness
1-Butyl-1-cyclohexylpyrrolidin-1-ium is unique due to its specific combination of butyl and cyclohexyl groups, which confer distinct physicochemical properties. These properties make it particularly effective as a phase-transfer catalyst and in antimicrobial applications .
Eigenschaften
CAS-Nummer |
439227-71-1 |
|---|---|
Molekularformel |
C14H28N+ |
Molekulargewicht |
210.38 g/mol |
IUPAC-Name |
1-butyl-1-cyclohexylpyrrolidin-1-ium |
InChI |
InChI=1S/C14H28N/c1-2-3-11-15(12-7-8-13-15)14-9-5-4-6-10-14/h14H,2-13H2,1H3/q+1 |
InChI-Schlüssel |
PEVAYRJPYOOVGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[N+]1(CCCC1)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Hexyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14255328.png)
![4-Methyl-N-(4-methylphenyl)-N-(4-{2-[(oxiran-2-yl)methoxy]ethyl}phenyl)aniline](/img/structure/B14255336.png)
![N-{2-[(2-Chloro-6-nitrophenyl)sulfanyl]-4-methoxyphenyl}formamide](/img/structure/B14255338.png)




![{[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}benzene](/img/structure/B14255369.png)
![[1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate](/img/structure/B14255370.png)
![2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]-](/img/structure/B14255373.png)

![2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B14255391.png)
![4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14255403.png)

